molecular formula C13H11ClO B6370208 2-(2-Chloro-4-methylphenyl)phenol, 95% CAS No. 1261977-92-7

2-(2-Chloro-4-methylphenyl)phenol, 95%

Cat. No. B6370208
CAS RN: 1261977-92-7
M. Wt: 218.68 g/mol
InChI Key: RLGDFXKKCFTVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-methylphenyl)phenol, 95%, also known as 2-chloro-4-methylphenol, is a phenolic compound with a wide range of applications in the scientific and industrial fields. It is used as an intermediate in the synthesis of various organic compounds, as a corrosion inhibitor, and as an antiseptic. It is also used as a preservative in food and cosmetics.

Scientific Research Applications

2-(2-Chloro-4-methylphenyl)phenol, 95%, is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as esters, amides, and ethers. It is also used as a corrosion inhibitor in metalworking fluids and as a preservative in food and cosmetics. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

2-(2-Chloro-4-methylphenyl)phenol, 95%, is a phenolic compound that acts as an antioxidant and antimicrobial agent. It is believed to act by inhibiting the growth of microorganisms and by scavenging free radicals. It also acts as a chelating agent, binding to metal ions and preventing their oxidation.
Biochemical and Physiological Effects
2-(2-Chloro-4-methylphenyl)phenol, 95%, has a wide range of biochemical and physiological effects. It is believed to have antimicrobial activity, acting as an inhibitor of bacterial and fungal growth. It is also believed to have antioxidant activity, scavenging free radicals and preventing oxidative damage. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-4-methylphenyl)phenol, 95%, has several advantages and limitations for lab experiments. One advantage is its low cost and availability, making it an ideal reagent for many laboratory experiments. It is also relatively stable and has a low toxicity, making it safe to use in lab experiments. However, it is also relatively insoluble in water, making it difficult to use in aqueous solutions.

Future Directions

The future directions for 2-(2-Chloro-4-methylphenyl)phenol, 95%, include further research into its antimicrobial, antioxidant, and anti-inflammatory properties. Additionally, further research into its potential applications in the pharmaceutical and agrochemical industries is needed. Finally, research into its potential for use in the synthesis of new organic compounds is also needed.

Synthesis Methods

2-(2-Chloro-4-methylphenyl)phenol, 95%, is synthesized by the Friedel-Crafts acylation of 4-methylphenol with chloroacetyl chloride. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction produces a mixture of mono- and di-chloro-4-methylphenol, which can be separated by column chromatography.

properties

IUPAC Name

2-(2-chloro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-6-7-10(12(14)8-9)11-4-2-3-5-13(11)15/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGDFXKKCFTVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683502
Record name 2'-Chloro-4'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261977-92-7
Record name 2'-Chloro-4'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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